molecular formula C25H29N3O4 B1406720 methyl 1-benzyl-2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate CAS No. 1881275-60-0

methyl 1-benzyl-2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B1406720
CAS No.: 1881275-60-0
M. Wt: 435.5 g/mol
InChI Key: CELWXBKMXPVREP-NRFANRHFSA-N
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Description

This compound is a substituted imidazole derivative featuring:

  • A benzyl group at the 1-position of the imidazole ring.
  • A chiral (1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl substituent at the 2-position, introducing stereochemical complexity.
  • A methyl ester at the 4-position.
  • A methyl group at the 5-position.

Properties

IUPAC Name

methyl 1-benzyl-5-methyl-2-[(1S)-2-methyl-1-(phenylmethoxycarbonylamino)propyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4/c1-17(2)21(27-25(30)32-16-20-13-9-6-10-14-20)23-26-22(24(29)31-4)18(3)28(23)15-19-11-7-5-8-12-19/h5-14,17,21H,15-16H2,1-4H3,(H,27,30)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELWXBKMXPVREP-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1CC2=CC=CC=C2)C(C(C)C)NC(=O)OCC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N1CC2=CC=CC=C2)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-benzyl-2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate is a complex organic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. The compound features an imidazole ring and a benzyloxycarbonyl amino moiety, which contribute to its unique pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C26H31N3O4C_{26}H_{31}N_{3}O_{4}, with a molecular weight of approximately 449.54 g/mol. Its structure can be described as follows:

  • Imidazole Ring : Known for its biological significance, particularly in enzyme interactions.
  • Benzyloxycarbonyl Group : This moiety may enhance the compound's lipophilicity and stability.

Biological Activity

Research indicates that compounds with structural similarities to this compound exhibit various biological activities, including:

  • Enzyme Inhibition : The imidazole ring is often associated with the inhibition of enzymes involved in cancer and metabolic disorders. For instance, studies have shown that imidazole derivatives can act as inhibitors of certain kinases and phosphodiesterases, which are critical in cancer pathways .
  • Antidiabetic Properties : Similar compounds have been studied for their agonistic effects on TGR5, a receptor implicated in glucose metabolism and energy homeostasis. Compounds designed around the imidazole framework have demonstrated significant glucose-lowering effects in vivo .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Compound 19dTGR5 agonist; glucose-lowering
Methyl 2-(benzoylamino)-5-methylimidazoleAntimicrobial
Benzimidazole DerivativesAnticancer, anti-inflammatory

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Advanced methodologies such as microwave-assisted synthesis or flow chemistry can enhance yields and reduce reaction times .

Case Studies

Recent studies have evaluated the biological activity of related imidazole derivatives:

  • TGR5 Agonists : A series of novel imidazole derivatives were synthesized and evaluated for their ability to activate TGR5, showing promising results in reducing blood glucose levels .
  • Antimicrobial Activity : Various benzimidazole derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial properties .

Scientific Research Applications

Drug Development

Methyl 1-benzyl-2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate has shown promise in drug development due to its structural similarities with biologically active compounds. Research indicates that derivatives of imidazole often exhibit significant pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .

Case Studies

  • Antimicrobial Activity : Studies have demonstrated that imidazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications as antibacterial agents.
  • Anticancer Properties : Research into similar compounds has indicated their ability to induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.

Biological Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its application in drug design. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to study these interactions, providing insights into binding affinities and kinetics.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step processes that may include advanced techniques like microwave-assisted synthesis or flow chemistry. These methodologies enhance yields and reduce reaction times, making the production of this compound more efficient.

Synthesis Overview

StepDescription
Step 1 Formation of the imidazole ring
Step 2 Introduction of the benzyloxycarbonyl group
Step 3 Final coupling to form the complete structure

Comparison with Similar Compounds

Imidazole Derivatives with Varied Substituents (Position 4 and 5)

  • 5{101}, 5{102}, 5{103} (Molecules, 2008): These imidazoles feature 4-[(benzylamino)carbonyl] or 4-[(α-methylbenzylamino)carbonyl] groups at position 4 and 5-[(benzyloxy-S-phenylalanyl)carbonyl] at position 5. Unlike the target compound, which has a methyl ester at position 4, these analogs utilize carboxamide linkages.
  • Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Journal of Chemical Research, 2020): This benzimidazole derivative includes a fused benzene ring, a hydroxyethylamino group, and an ethyl ester. The benzimidazole core often confers rigidity and enhanced binding to hydrophobic pockets in enzymes or receptors. The target compound’s simpler imidazole structure may offer synthetic accessibility but reduced aromatic interactions .

Functional Group Variations: Ester vs. Carboxylic Acid

  • 4-Ethyl-2-propyl-1-((2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-imidazole-5-carboxylic acid (EINECS, 2024): This analog replaces the methyl ester with a carboxylic acid at position 5. Carboxylic acids are polar and may enhance water solubility but limit membrane permeability. The target compound’s methyl ester could act as a prodrug, hydrolyzing in vivo to the active acid form .
  • 2-((Methoxycarbonyl)amino)-1H-benzo[d]imidazole-5-carboxylic acid (Naim et al., 1988): This benzimidazole combines a methoxycarbonyl amino group and a carboxylic acid. The methoxycarbonyl group parallels the Cbz protection in the target compound, but the carboxylic acid at position 5 contrasts with its methyl ester. Such differences influence ionization states and pharmacokinetics .

Stereochemical Considerations

The (1S)-configuration in the target compound’s 2-position substituent is a critical distinction from racemic or (1R)-configured analogs. For example, compounds 5{102} and 5{103} (Molecules, 2008) feature R- and S-α-methylbenzylamino groups, respectively, demonstrating how stereochemistry can modulate binding affinity and selectivity in chiral environments .

Bioactivity Implications (Inferred from Structural Analogues)

While direct bioactivity data for the target compound is unavailable, structural parallels suggest:

  • Cbz-protected amines may enhance stability during drug delivery, as seen in peptide-based therapeutics.
  • Methyl esters could improve oral bioavailability compared to carboxylic acids, though hydrolysis in vivo may be required for activity.
  • Benzyl and methyl groups may enhance lipophilicity, favoring blood-brain barrier penetration or interaction with hydrophobic enzyme pockets.

Preparation Methods

Synthesis of the Imidazole Core

Method: The imidazole ring is synthesized via the Debus–Radziszewski or Bredt synthesis, which involves cyclization of suitable precursors such as α-aminoketones with aldehydes or nitriles under acidic or basic conditions.

Reaction Conditions:

  • Use of ammonium salts or ammonia sources.
  • Cyclization in solvents like ethanol or acetic acid.
  • Catalysis with acids like acetic acid or Lewis acids.

Research Findings:
Studies indicate that microwave-assisted synthesis can significantly reduce reaction times and improve yields, with typical reaction temperatures around 120°C for 10-30 minutes, compared to conventional heating.

Synthesis of the Amino-Substituted Intermediate

Method: The amino group is introduced via nucleophilic substitution or reductive amination, often using amino acids or amino alcohols as starting materials.

Reaction Conditions:

  • Use of protecting groups such as benzyloxycarbonyl (Cbz) to protect amino functionalities.
  • Catalysis with coupling agents like EDC or DCC for amide bond formation.

Research Findings:
Protection of amino groups with Cbz groups is achieved via carbamate formation using benzyl chloroformate in the presence of a base like sodium bicarbonate, typically in dichloromethane.

Formation of the Benzyloxycarbonyl (Cbz) Group

Method:
The amino group is protected by reacting with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran.
  • Temperature: 0°C to room temperature.
  • Reaction time: 2-4 hours.

Research Findings:
This step is crucial to prevent undesired side reactions during subsequent steps and is generally high-yielding (>85%).

Esterification to Form the Methyl Ester

Method:
Carboxylic acid groups are methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Reaction Conditions:

  • Solvent: Acetone or DMF.
  • Temperature: Room temperature.
  • Duration: 12-24 hours.

Research Findings:
Methylation reactions are efficient, with yields exceeding 90%, and are often performed under inert atmospheres to prevent side reactions.

Advanced Synthetic Techniques

  • Microwave-Assisted Synthesis: Accelerates multiple steps, reduces reaction times, and improves yields.
  • Flow Chemistry: Enhances reproducibility and scalability, especially for sensitive steps like amide bond formation.
  • Catalytic Hydrogenolysis: Used for removing benzyl protecting groups via hydrogenation over palladium or platinum catalysts.

Data Table Summarizing Preparation Methods

Step Method Reagents Conditions Yield References
Imidazole ring formation Cyclization of α-aminoketones Ammonium salts, aldehydes Acidic/basic, microwave 75-85% ,
Benzylation at N1 Nucleophilic substitution Benzyl bromide, K2CO3 RT to 80°C, DMF 80-90% ,
Cbz protection Carbamate formation Benzyl chloroformate, NaHCO3 0°C to RT, DCM 85-95% ,
Amino substitution Coupling or reductive amination Amino acids, EDC Room temp, inert atmosphere 70-85% ,
Methyl esterification Alkylation Methyl iodide, K2CO3 Acetone, RT >90%

Notes on Optimization and Challenges

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the stereochemistry of the (1S)-configured chiral center and verifying substituent positions. For example, coupling constants in ¹H NMR can resolve stereochemical ambiguities, while ¹³C NMR identifies carbonyl and aromatic carbons . Mass spectrometry (MS) confirms molecular weight, with [M+H]⁺ ions observed in high-resolution MS (e.g., m/z 551.3 in analogs ). Infrared (IR) spectroscopy validates functional groups like C=O (1700–1750 cm⁻¹) and N-H stretches (3300 cm⁻¹).

Q. How can the stability of this compound under varying storage conditions be assessed?

  • Answer : Stability testing should include accelerated degradation studies under thermal (40–60°C), hydrolytic (acidic/basic pH), and oxidative (H₂O₂) conditions. Monitor decomposition via HPLC or LC-MS, tracking peaks corresponding to hydrolysis products (e.g., free carboxylic acid from ester cleavage) . For light sensitivity, expose samples to UV/vis radiation and analyze photodegradation pathways .

Q. What synthetic routes are reported for analogous benzyl-protected imidazole derivatives?

  • Answer : Common methods include cyclocondensation of amino acids with carbonyl precursors. For example, describes coupling of benzimidazole intermediates with methyl esters of protected amino acids (e.g., valine, leucine) using DCC/HOBt activation, yielding products in 86–96% . Alternative routes involve Pd-catalyzed cross-coupling for aryl substitutions .

Advanced Research Questions

Q. How can reaction optimization be systematically approached using Design of Experiments (DOE) for this compound’s synthesis?

  • Answer : DOE minimizes trial-and-error by screening variables (e.g., temperature, solvent polarity, catalyst loading). For imidazole derivatives, a factorial design could optimize coupling efficiency:

  • Factors : Reaction time (2–24 hrs), temperature (25–80°C), equivalents of coupling agent (1.2–2.0).
  • Response : Yield (%) and purity (HPLC area%).
    Statistical tools (e.g., ANOVA) identify significant factors. highlights DOE’s role in reducing experiments while capturing interactions between variables .

Q. What computational strategies enhance the prediction of regioselectivity in imidazole functionalization?

  • Answer : Density Functional Theory (DFT) calculations model transition states to predict regioselectivity in electrophilic substitutions (e.g., nitration, halogenation). For example, Fukui indices identify nucleophilic sites on the imidazole ring. ’s quantum chemical reaction path searches can narrow viable pathways, reducing experimental screening . Molecular dynamics simulations also assess solvent effects on reaction outcomes .

Q. How should contradictory data on catalytic efficiency in imidazole synthesis be resolved?

  • Answer : Contradictions often arise from catalyst-substrate mismatches or unaccounted intermediates. For example, reports high yields (92%) using classical coupling agents, while notes lower yields (70%) with Ru-based catalysts. To resolve discrepancies:

  • Compare activation energies via DFT .
  • Replicate reactions under identical conditions (solvent, temperature).
  • Use in-situ IR or NMR to detect transient intermediates .

Methodological Considerations

Q. What analytical workflows validate the enantiomeric purity of the (1S)-configured chiral center?

  • Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers. Circular Dichroism (CD) spectroscopy confirms absolute configuration. For example, a positive Cotton effect at 220 nm correlates with (S)-configuration in amino acid derivatives . Polarimetry provides supplementary data but requires high enantiomeric excess (>90%) .

Q. How can green chemistry principles be applied to improve the sustainability of this compound’s synthesis?

  • Answer : Replace toxic solvents (DCM, DMF) with bio-based alternatives (Cyrene, 2-MeTHF). highlights MnO₂ as a recyclable oxidant for imidazole aldehyde synthesis (85% yield) . Microwave-assisted synthesis reduces reaction times (e.g., from 24 hrs to 2 hrs) and energy use .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-benzyl-2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-benzyl-2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate

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